molecular formula C24H30N4OS B12036359 5-(4-tert-butylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12036359
M. Wt: 422.6 g/mol
InChI Key: XVLJZDLCUULIPN-KOEQRZSOSA-N
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Description

5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Substitution with tert-Butylphenyl Group:

    Introduction of the Pentyloxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-pentyloxybenzaldehyde under basic conditions to form the corresponding Schiff base.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activities.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on various biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Medicine

The unique structure of this compound makes it a candidate for drug development, particularly in the search for new antifungal, antibacterial, or anticancer agents.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrosulfide group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-tert-Butylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-tert-Butylphenyl)-5-(4-pentyloxyphenyl)-1,2,4-triazole-3-thiol
  • 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(4-tert-Butylphenyl)-4-({(E)-[4-(Pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide features a unique combination of substituents that may confer distinct biological activities and chemical properties. The presence of both the pentyloxyphenyl and hydrosulfide groups sets it apart from other triazole derivatives, potentially enhancing its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C24H30N4OS

Molecular Weight

422.6 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H30N4OS/c1-5-6-7-16-29-21-14-8-18(9-15-21)17-25-28-22(26-27-23(28)30)19-10-12-20(13-11-19)24(2,3)4/h8-15,17H,5-7,16H2,1-4H3,(H,27,30)/b25-17+

InChI Key

XVLJZDLCUULIPN-KOEQRZSOSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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